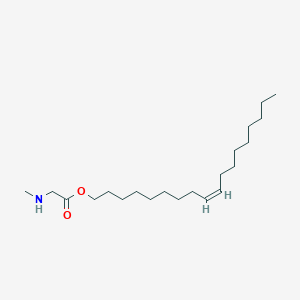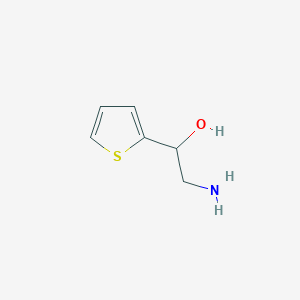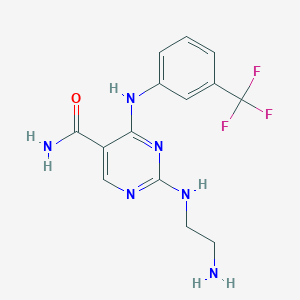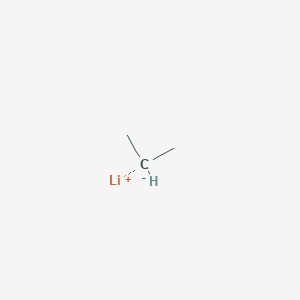
Propyl cyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl cyanate is a colorless liquid compound with the chemical formula C4H5NO. It is a derivative of cyanic acid and is used in various scientific research applications. The compound is also known as propyl isocyanate or n-propyl cyanate.
Wirkmechanismus
The mechanism of action of propyl cyanate is not fully understood. However, it is believed that the compound reacts with various functional groups in organic compounds, such as hydroxyl and amino groups, to form urethanes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of propyl cyanate. However, studies have shown that the compound is not toxic and does not cause any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Propyl cyanate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other reagents used in organic synthesis. However, propyl cyanate has limitations in terms of its reactivity and selectivity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on propyl cyanate. One area of research is the development of new synthetic methods for the production of the compound. Another area of research is the application of propyl cyanate in the synthesis of new organic compounds with novel properties. Additionally, studies could be conducted to investigate the potential use of propyl cyanate in the production of biodegradable polymers and other sustainable materials.
Synthesemethoden
Propyl cyanate can be synthesized by reacting propylamine with cyanic acid. The reaction results in the formation of propyl cyanate and water. The process is carried out under controlled conditions to ensure high yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
Propyl cyanate is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the production of urethanes, which are important building blocks for the synthesis of polymers and plastics. Propyl cyanate is also used in the production of pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
1768-36-1 |
|---|---|
Produktname |
Propyl cyanate |
Molekularformel |
C4H7NO |
Molekulargewicht |
85.1 g/mol |
IUPAC-Name |
propyl cyanate |
InChI |
InChI=1S/C4H7NO/c1-2-3-6-4-5/h2-3H2,1H3 |
InChI-Schlüssel |
NFQPKQCSKRLPHP-UHFFFAOYSA-N |
SMILES |
CCCOC#N |
Kanonische SMILES |
CCCOC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Oxireno[f]quinoline,1a,2,3,7b-tetrahydro-,(1aR)-(9CI)](/img/structure/B161048.png)
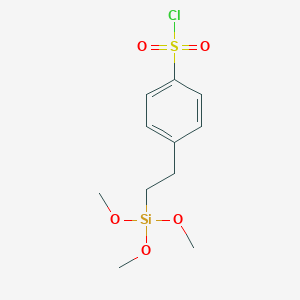
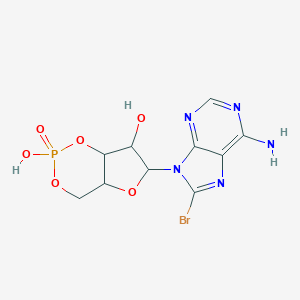
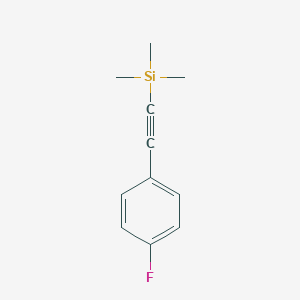

![4,5-Dihydro-3H,3'H-spiro[furan-2,1'-isobenzofuran]](/img/structure/B161055.png)
